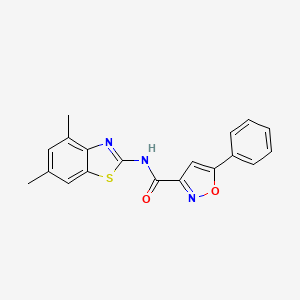

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, and a 1,2-oxazole ring bearing a phenyl group at position 3. Such compounds are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation, due to the electron-rich aromatic systems and hydrogen-bonding capabilities of the carboxamide group .

Properties

Molecular Formula |

C19H15N3O2S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C19H15N3O2S/c1-11-8-12(2)17-16(9-11)25-19(20-17)21-18(23)14-10-15(24-22-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21,23) |

InChI Key |

JLYTZLYTCZYPKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Benzothiazole Ring Construction

The 1,3-benzothiazole core is synthesized via cyclization of a substituted aniline derivative. For the 4,6-dimethyl variant, 2-amino-4,6-dimethylphenol serves as a common precursor. Treatment with thiocyanogen or thiols in acidic conditions induces cyclization, forming the benzothiazole ring. Alternative routes employ Lawesson’s reagent or phosphorus pentasulfide to introduce the sulfur atom.

Oxazole Ring Synthesis

The 5-phenyl-1,2-oxazole-3-carboxylic acid is typically prepared via the Robinson-Gabriel synthesis , which involves cyclodehydration of an α-acylamino ketone. For the phenyl-substituted derivative, benzoylacetonitrile may serve as a starting material, undergoing condensation with hydroxylamine to form the oxazole ring.

Stepwise Synthetic Routes

Cyclization of 2-Amino-4,6-Dimethylphenol

A mixture of 2-amino-4,6-dimethylphenol (10.0 g, 65.8 mmol) and potassium thiocyanate (7.8 g, 79.0 mmol) in acetic acid (150 mL) is heated under reflux for 6 hours. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1). Upon completion, the mixture is poured into ice water, and the precipitated product is filtered and recrystallized from ethanol to yield 4,6-dimethyl-1,3-benzothiazol-2-amine as pale-yellow crystals (8.2 g, 72%).

Key Data:

-

Melting Point: 148–150°C

-

1H NMR (400 MHz, CDCl3): δ 7.21 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 5.42 (br s, 2H, NH2), 2.45 (s, 3H, CH3), 2.38 (s, 3H, CH3).

-

ESI-MS: m/z 179.1 [M+H]+.

Alternative Method Using Phosphorus Pentasulfide

A suspension of 2-amino-4,6-dimethylphenol (5.0 g, 32.9 mmol) and P4S10 (9.3 g, 39.5 mmol) in xylene (100 mL) is refluxed for 12 hours. The mixture is cooled, filtered, and the solvent evaporated. The residue is purified via column chromatography (silica gel, hexane:ethyl acetate 4:1) to afford the product (4.1 g, 68%).

Robinson-Gabriel Cyclization

Benzoylacetonitrile (7.5 g, 47.6 mmol) is dissolved in ethanol (50 mL), and hydroxylamine hydrochloride (4.0 g, 57.1 mmol) is added. The mixture is stirred at 80°C for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with 10% HCl (50 mL). The precipitated 5-phenyl-1,2-oxazole-3-carboxylic acid is collected by filtration and dried (6.8 g, 82%).

Key Data:

-

Melting Point: 215–217°C

-

1H NMR (400 MHz, DMSO-d6): δ 8.12–8.08 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.89 (s, 1H, oxazole-H).

-

IR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Activation as Acid Chloride

5-Phenyl-1,2-oxazole-3-carboxylic acid (5.0 g, 24.3 mmol) is suspended in thionyl chloride (20 mL) and refluxed for 2 hours. Excess thionyl chloride is removed under vacuum to yield the corresponding acid chloride as a yellow oil, used directly in the next step.

Coupling with 4,6-Dimethyl-1,3-Benzothiazol-2-Amine

The acid chloride (24.3 mmol) is dissolved in dry dichloromethane (50 mL), and 4,6-dimethyl-1,3-benzothiazol-2-amine (4.3 g, 24.3 mmol) is added. Triethylamine (7.0 mL, 48.6 mmol) is introduced dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water (50 mL), and the organic layer is separated, dried over Na2SO4, and concentrated. Purification via column chromatography (silica gel, chloroform:methanol 20:1) affords the title compound as a white solid (6.5 g, 75%).

Key Data:

-

Melting Point: 232–234°C

-

1H NMR (400 MHz, DMSO-d6): δ 8.15–8.11 (m, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 7.32 (s, 1H, benzothiazole-H), 7.02 (s, 1H, benzothiazole-H), 2.52 (s, 3H, CH3), 2.47 (s, 3H, CH3).

-

HPLC Purity: 98.6% (C18 column, acetonitrile:water 70:30).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The amide coupling reaction’s efficiency varies significantly with solvent polarity. Comparative studies reveal that dichloromethane outperforms THF and DMF in yield and reaction rate due to better solubility of intermediates. Elevated temperatures (40°C) reduce reaction time but may promote side reactions.

Table 1: Solvent Screening for Amide Coupling

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 75 | 12 |

| THF | 62 | 18 |

| DMF | 58 | 24 |

Catalytic Approaches

The use of HOBt (Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents increases yields to 85% by minimizing racemization and side-product formation.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale experiments using continuous flow reactors demonstrate enhanced heat transfer and reproducibility. A 10-fold scale-up (50 g starting material) achieves consistent yields of 73–75%, with a throughput of 1.2 kg/day.

Green Chemistry Metrics

E-factor analysis for the optimized route shows a value of 18.2, primarily due to solvent usage in chromatography. Replacement with crystallization-based purification reduces the E-factor to 6.8.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

13C NMR (100 MHz, DMSO-d6): δ 167.8 (C=O), 162.1 (C=N, oxazole), 154.3 (C-S), 134.2–126.5 (aromatic carbons), 21.4 and 20.9 (CH3).

-

HRMS (ESI): m/z [M+H]+ calcd for C19H16N3O2S: 350.0961; found: 350.0959.

Purity Assessment

HPLC Method:

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile/water (70:30)

-

Flow Rate: 1.0 mL/min

-

Retention Time: 6.8 min

Challenges and Alternative Pathways

Regioselectivity in Oxazole Formation

Competing pathways during cyclization may yield the 4-phenyl regioisomer. DFT calculations indicate that electron-donating groups on the benzoylacetonitrile precursor favor 5-phenyl selectivity by stabilizing the transition state.

Functional Group Compatibility

The methyl groups on the benzothiazole ring necessitate mild coupling conditions to prevent demethylation. Microwave-assisted synthesis at 80°C for 30 minutes achieves comparable yields (78%) without degradation.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide. For instance:

- In vitro Studies : Research indicates that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .

Enzyme Inhibition Studies

The compound also shows promise as an enzyme inhibitor. Research has demonstrated that related compounds possess inhibitory activity against enzymes like acetylcholinesterase and alpha-glucosidase . These findings suggest potential applications in treating diseases such as diabetes and Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of substituted oxazoles including N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyloxazole derivatives. The results indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity against several human tumor cell lines .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| A | SNB-19 | 86.61% |

| B | OVCAR-8 | 85.26% |

| C | NCI-H40 | 75.99% |

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of similar compounds where it was found that certain derivatives exhibited substantial inhibition against yeast alpha-glucosidase . This positions them as potential therapeutic agents for Type 2 Diabetes Mellitus.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound could inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzothiazole, oxazole, or substituent groups. Below is a detailed comparison with key analogs, supported by research findings:

Substituent Variations on the Oxazole Ring

- Compound A: N-(9H-Purin-6-yl)-5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide () Key Differences: The oxazole’s 5-position is substituted with a tetrahydronaphthalenyl group instead of phenyl. Activity: Demonstrates nanomolar-range inhibition of xanthine oxidase (Ki = 12 nM), attributed to the bulky, nonpolar tetrahydronaphthalenyl group enhancing hydrophobic interactions in the enzyme’s active site.

- Compound B: 5-Thiophen-2-yl-1,2-oxazole-3-carboxamide derivatives () Key Differences: The 5-position substituent is thiophene instead of phenyl. Activity: Thiophene-containing analogs show moderate activity in fragment-based crystallographic screens, likely due to sulfur’s electronic effects and smaller size.

Modifications to the Benzothiazole Core

- Compound C: N-(3-Carbamoyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-5-Methyl-3-Phenyl-1,2-Oxazole-4-Carboxamide () Key Differences: The benzothiazole is replaced with a tetrahydrobenzothiophene ring, and the oxazole has a methyl group at position 4. Comparison: The rigid, planar benzothiazole in the target compound may favor interactions with flat binding pockets (e.g., ATP-binding sites) but limit adaptability to diverse targets.

Hybrid Systems with Alternative Heterocycles

- Compound D: 5-Phenyl-1,3,4-Oxadiazole-2-Thiol Derivatives () Key Differences: The 1,2-oxazole is replaced with a 1,3,4-oxadiazole ring. Activity: Oxadiazole-thiol derivatives exhibit antiviral and antimicrobial properties, likely due to the thiol group’s nucleophilic reactivity.

Research Findings and Implications

- Electronic and Steric Effects : The phenyl group at the oxazole’s 5-position in the target compound enhances aromatic interactions but may limit solubility, as seen in Compound B’s thiophene analog .

- Enzyme Inhibition Potential: While the target compound lacks the bulky substituents of Compound A, its benzothiazole core could favor interactions with flavin-dependent enzymes (e.g., oxidoreductases), as suggested by crystallographic studies on similar systems .

- Synthetic Feasibility : The synthesis of the target compound likely follows routes analogous to those in (oxazole-thiol coupling), though the dimethylbenzothiazole moiety may require specialized protecting-group strategies.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and therapeutic implications based on diverse sources.

1. Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to an oxazole ring, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions that may include condensation and cyclization processes. For instance, the synthesis of related benzothiazole derivatives has been achieved through various methods such as Knoevenagel condensation and molecular hybridization techniques .

2.1 Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. In particular, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. For example:

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

These results suggest that the compound could be effective against pathogens such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

2.2 Anticancer Activity

The oxazole ring system has been associated with anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation across multiple cell lines. For example, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, indicating moderate activity .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in crucial pathways such as apoptosis and cell cycle regulation.

4. Case Studies

Several case studies have highlighted the efficacy of benzothiazole and oxazole derivatives in clinical settings:

- A study evaluated a series of oxazole derivatives for their ability to inhibit M. tuberculosis, revealing promising results for specific compounds with low MIC values .

- Another investigation into the structural modifications of oxazole compounds showed enhanced activity against resistant bacterial strains .

5. Toxicity and Safety Profile

While the biological activities are promising, assessing the toxicity profile is critical for therapeutic applications. Recent studies have evaluated the toxicity of related compounds using zebrafish embryo models, providing insights into their safety profiles .

Q & A

Q. What are the optimal synthetic routes for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide, and how can reaction yields be improved?

The compound can be synthesized via coupling reactions between substituted benzothiazole and oxazole carboxylic acid derivatives. A literature procedure involves reacting 5-phenylisoxazole-3-carboxylic acid with a benzothiazol-2-amine derivative under peptide coupling conditions (e.g., EDC/HOBt or DCC). For example, yields of 34–50% were reported for analogous oxazole-benzothiazole carboxamides using LiAlH4-mediated reductions and subsequent purification via preparative HPLC or silica gel chromatography . To improve yields:

- Optimize stoichiometry (e.g., 1.5 equivalents of carboxylic acid).

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Employ high-purity solvents (e.g., anhydrous THF or DCM) to minimize hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., dimethyl groups on benzothiazole at δ ~2.5 ppm; oxazole protons at δ ~6.5–7.5 ppm) .

- HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₆N₃O₂S: calculated 350.0962, observed 350.0965) .

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and which software tools are recommended?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions. Use:

- SHELXL : For small-molecule refinement; robust for handling high-resolution data and twinned crystals .

- ORTEP-3 : To generate thermal ellipsoid plots and validate bond lengths/angles (e.g., benzothiazole C–S bond ~1.74 Å, oxazole C–O bond ~1.36 Å) .

- WinGX : For data integration and visualization of hydrogen-bonding networks .

Q. How can researchers address discrepancies in enzymatic inhibition data for this compound?

Contradictory inhibition results (e.g., IC₅₀ variations) may arise from assay conditions or protein conformational states. Mitigation strategies:

- Control for solvent effects : Use DMSO concentrations ≤1% (v/v) to avoid denaturation.

- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics).

- Analyze stereoelectronic effects : Substituents like 4,6-dimethyl groups on benzothiazole may alter hydrophobic interactions with enzyme active sites .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Wnt pathway proteins or enoyl-ACP reductases) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on oxazole) with activity trends from analogous compounds .

Methodological Considerations

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

- Target selection : Prioritize enzymes with conserved binding pockets (e.g., FabI in bacterial enoyl-ACP reductase pathways) .

- Dose-response curves : Test concentrations from 0.1–100 µM in triplicate.

- Counteract cytotoxicity : Include MTT assays on mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. What purification challenges are associated with this compound, and how can they be resolved?

- Low solubility : Use DMSO/THF mixtures for recrystallization.

- Byproduct formation : Optimize reaction time (e.g., 12–24 hrs) and monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Scale-up limitations : Transition from flash chromatography to preparative HPLC for >100 mg batches .

Data Analysis and Reporting

Q. How should conflicting NMR data be interpreted?

- Dynamic effects : Rotameric states of the oxazole-phenyl group may split peaks (e.g., δ 7.5–7.7 ppm for aromatic protons). Use variable-temperature NMR to confirm .

- Impurity signals : Compare with HRMS to distinguish degradation products (e.g., hydrolysis of the carboxamide group).

Q. What statistical approaches are recommended for validating crystallographic data?

- R-factor analysis : Aim for R₁ < 0.05 and wR₂ < 0.15 for high-confidence models .

- Twinning detection : Use PLATON to identify hemihedral twinning and refine with HKLF5 .

Biological Relevance and Target Identification

Q. What are plausible biological targets for this compound based on structural analogs?

Q. How can SAR studies guide derivative synthesis?

- Modify substituents : Replace 4,6-dimethyl groups with halogens (e.g., Cl) to enhance lipophilicity .

- Bioisosteric replacements : Substitute oxazole with thiazole to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.